4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester
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Overview
Description
4-[[oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester is a benzothiazine.
Scientific Research Applications
Antimicrobial Applications
Antibacterial and Antifungal Activity : Derivatives of 1,4-benzothiazin, a structural component of the compound , have shown significant antibacterial and antifungal activities. These activities are particularly evident against strains like E. coli, E. faecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger (Kalekar, Bhat & Koli, 2011).
Synthesis and Bioefficacy : Novel halogenated derivatives of benzothiazol, structurally related to the compound, have been synthesized and evaluated for antimicrobial activity, showing promising results against pathogens like Alternaria burnsii and Macrophomina phaseolina (Sareen, Khatri, Sharma, Shinde & Sareen, 2010).
Applications in Analgesic and Anti-Inflammatory Treatments
Analgesic Activity : Compounds derived from benzothiazin analogs have exhibited analgesic activity, with some showing a potency comparable to pentazocine, a known analgesic (Gowda, Khader, Kalluraya, Shree & Shabaraya, 2011).
Anti-Inflammatory Properties : Derivatization of the carboxylic acid group in benzothiazin analogs has led to an increase in anti-inflammatory activity, with some derivatives showing effects comparable to indomethacin, a nonsteroidal anti-inflammatory drug (Gowda et al., 2011).
Applications in Synthesis of Novel Compounds
Synthesis of Novel Derivatives : The compound , as part of the benzothiazin group, has been used in the synthesis of novel compounds like pyrrolo[2,1-b][1,3]benzothiazines, which have potential applications in various chemical and pharmaceutical fields (Tverdokhlebov, Andrushko, Tolmachev, Shishkina & Shishkin, 2008).
Structural and Conformational Studies : Derivatives of 4-oxo-4H-chromene-3-carboxylic acid, related to the compound of interest, have been synthesized and analyzed for their structures and conformations, contributing to a deeper understanding of molecular interactions in chemistry (Ciolkowski, Małecka, Modranka & Budzisz, 2009).
properties
Product Name |
4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester |
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Molecular Formula |
C24H29N3O3S |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
ethyl 4-[(4-benzyl-2,3-dihydro-1,4-benzothiazine-6-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H29N3O3S/c1-2-30-24(29)26-12-10-20(11-13-26)25-23(28)19-8-9-22-21(16-19)27(14-15-31-22)17-18-6-4-3-5-7-18/h3-9,16,20H,2,10-15,17H2,1H3,(H,25,28) |
InChI Key |
OSANRKNXFPXRGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)SCCN3CC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)SCCN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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